molecular formula C7H6BrClF2N2 B13701316 4-Bromo-3,5-difluorobenzimidamide Hydrochloride CAS No. 123688-60-8

4-Bromo-3,5-difluorobenzimidamide Hydrochloride

Cat. No.: B13701316
CAS No.: 123688-60-8
M. Wt: 271.49 g/mol
InChI Key: WICDKASSIDOJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-difluorobenzimidamide Hydrochloride is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride typically involves the following steps:

    Fluorination: The addition of fluorine atoms at specific positions on the benzene ring.

    Amidation: The formation of the benzimidamide structure through the reaction of an amine with a suitable precursor.

    Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-difluorobenzimidamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidamides.

Scientific Research Applications

4-Bromo-3,5-difluorobenzimidamide Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-difluorobenzaldehyde: A related compound with similar structural features but different functional groups.

    3-Bromo-4,5-dihydroxybenzaldehyde: Another brominated and fluorinated benzaldehyde derivative with distinct properties.

Uniqueness

4-Bromo-3,5-difluorobenzimidamide Hydrochloride is unique due to its specific combination of bromine and fluorine atoms on the benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

123688-60-8

Molecular Formula

C7H6BrClF2N2

Molecular Weight

271.49 g/mol

IUPAC Name

4-bromo-3,5-difluorobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H5BrF2N2.ClH/c8-6-4(9)1-3(7(11)12)2-5(6)10;/h1-2H,(H3,11,12);1H

InChI Key

WICDKASSIDOJMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.